molecular formula C8H6BrNOS B3219240 2-Bromo-4-methyl-1,3-benzothiazol-6-ol CAS No. 1190316-73-4

2-Bromo-4-methyl-1,3-benzothiazol-6-ol

Cat. No.: B3219240
CAS No.: 1190316-73-4
M. Wt: 244.11 g/mol
InChI Key: KNUUBGUGPSSGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-Bromo-4-methyl-1,3-benzothiazol-6-ol (C₈H₆BrNOS) is a benzothiazole derivative substituted with bromine at position 2, a methyl group at position 4, and a hydroxyl group at position 6. The benzothiazole core consists of a fused benzene and thiazole ring, conferring aromatic stability and heteroatom-mediated reactivity. Key properties include:

  • Molecular Weight: 244.12 g/mol (calculated).
  • Functional Groups: Bromine (electrophilic substituent), methyl (electron-donating group), and hydroxyl (polar, hydrogen-bonding group).
  • Applications: Benzothiazoles are widely explored in medicinal chemistry for their bioactivity, including antimicrobial, anticancer, and neurological applications .

The hydroxyl group at position 6 enhances solubility in polar solvents, while the bromine and methyl groups influence electronic and steric properties, making the compound a versatile intermediate for further derivatization.

Properties

IUPAC Name

2-bromo-4-methyl-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-4-2-5(11)3-6-7(4)10-8(9)12-6/h2-3,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUUBGUGPSSGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300671
Record name 2-Bromo-4-methyl-6-benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-73-4
Record name 2-Bromo-4-methyl-6-benzothiazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methyl-6-benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1,3-benzothiazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form hydrogen or other substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the bromine atom can produce various substituted benzothiazoles.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1,3-benzothiazol-6-ol involves its interaction with various molecular targets. For instance, benzothiazole derivatives can inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions disrupt essential biological pathways, leading to their antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-bromo-4-methyl-1,3-benzothiazol-6-ol, a comparative analysis with structurally analogous benzothiazoles is provided below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₈H₆BrNOS 244.12 -Br (C2), -CH₃ (C4), -OH (C6) High polarity; potential CNS imaging agent -
4-Bromo-6-methoxy-1,3-benzothiazol-2-amine C₈H₇BrN₂OS 259.12 -Br (C4), -OCH₃ (C6), -NH₂ (C2) Antimicrobial activity; reduced solubility vs. hydroxyl analogs
2-Bromo-4-chloro-6-methoxybenzothiazole C₈H₅BrClNOS 278.55 -Br (C2), -Cl (C4), -OCH₃ (C6) High lipophilicity; intermediate in drug synthesis
6-Bromo-4-fluoro-1,3-benzothiazol-2-amine C₇H₅BrFN₂S 245.10 -Br (C6), -F (C4), -NH₂ (C2) Fluorine enhances metabolic stability
Flutemetamol (18F) C₁₄H₁₁F₁₈N₂OS 273.32 -18F (aromatic), -OH (C6) Amyloid PET imaging agent

Key Observations

Substituent Effects on Solubility: Hydroxyl (-OH) at position 6 (target compound, Flutemetamol) increases aqueous solubility compared to methoxy (-OCH₃) or halogen substituents (e.g., Cl, F) .

Reactivity and Synthetic Utility: Bromine at position 2 (target compound) serves as a leaving group, enabling nucleophilic substitution reactions. This contrasts with amine-substituted analogs (e.g., 4-bromo-6-methoxy-2-amine), which are prone to acylation or alkylation at the -NH₂ site . Fluorine-18 in Flutemetamol introduces radiolabeling capability for imaging, a feature absent in non-radioactive analogs .

Biological Activity: Hydroxyl-containing benzothiazoles (target compound, Flutemetamol) show affinity for amyloid plaques, critical in Alzheimer’s disease diagnostics . Methoxy and halogenated derivatives (e.g., 2-bromo-4-chloro-6-methoxybenzothiazole) are more commonly used as intermediates in agrochemical synthesis due to their stability .

Thermal and Chemical Stability :

  • Methyl groups (target compound) provide steric protection against oxidative degradation compared to halogenated analogs (e.g., 6-bromo-4-fluoro-2-amine) .

Biological Activity

2-Bromo-4-methyl-1,3-benzothiazol-6-ol is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique structural features, including a bromine atom at the 2-position, a methyl group at the 4-position, and a hydroxyl group at the 6-position. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

The molecular formula of this compound is C₇H₅BrN₂OS, with a molecular weight of approximately 232.09 g/mol. The presence of functional groups such as bromine and hydroxyl enhances its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition.

2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including those associated with leukemia and solid tumors.

3. Enzyme Inhibition
this compound acts as an inhibitor for various enzymes, including dihydroorotase and DNA gyrase. These interactions are critical for its biological effects and therapeutic potential.

The mechanism of action involves the interaction of the compound with specific molecular targets. The hydroxyl group can form hydrogen bonds with target proteins, while the bromine atom enhances binding affinity. The nitro group may participate in redox reactions, generating reactive oxygen species that contribute to cellular damage in pathogens or cancer cells.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
2-Bromo-1,3-benzothiazoleLacks hydroxyl groupLimited antimicrobial activity
4-Nitro-1,3-benzothiazoleContains nitro groupEnhanced anticancer properties
2-Amino-6-nitrobenzothiazoleLacks bromine atomDifferent binding properties

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 μg/mL for both strains, indicating potent antimicrobial activity.

Case Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines (e.g., UO-31 for renal cancer) demonstrated that the compound significantly reduced cell viability with an IC50 value of approximately 5 µM.

Case Study 3: Enzyme Inhibition
Research involving enzyme kinetics showed that this compound effectively inhibited DNA gyrase with an inhibition constant (Ki) of 0.15 µM, suggesting strong potential as an antibacterial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methyl-1,3-benzothiazol-6-ol
Reactant of Route 2
2-Bromo-4-methyl-1,3-benzothiazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.